5-Chloro-2,4-difluorobenzenesulfonyl chloride
CAS No.: 13656-57-0
Cat. No.: VC20993018
Molecular Formula: C6H2Cl2F2O2S
Molecular Weight: 247.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13656-57-0 |
|---|---|
| Molecular Formula | C6H2Cl2F2O2S |
| Molecular Weight | 247.05 g/mol |
| IUPAC Name | 5-chloro-2,4-difluorobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H2Cl2F2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H |
| Standard InChI Key | XMNXVDULKLCZFG-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)F |
| Canonical SMILES | C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)F |
Introduction
Chemical Identity and Basic Information
5-Chloro-2,4-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with several strategic substituents on the benzene ring. The compound is registered under CAS number 13656-57-0 and possesses distinct chemical and physical properties that determine its reactivity and applications .
Identification Parameters
The compound can be identified using various parameters as outlined in the table below:
| Parameter | Information |
|---|---|
| CAS Number | 13656-57-0 |
| Molecular Formula | C₆H₂Cl₂F₂O₂S |
| Molecular Weight | 247.05 g/mol |
| IUPAC Name | 5-chloro-2,4-difluorobenzenesulfonyl chloride |
| InChI | InChI=1S/C6H2Cl2F2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H |
| InChIKey | XMNXVDULKLCZFG-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)F |
The compound is also known by several synonyms in scientific literature and commercial catalogs :
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5-Chloro-2,4-difluorobenzenesulphonyl chloride
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5-chloro-2,4-difluorobenzene-1-sulfonyl chloride
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5-Chloro-2,4-difluorophenylsulfonyl chloride
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2,4-Difluoro-5-chlorobenzenesulfonyl chloride
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-chloro-2,4-difluorobenzenesulfonyl chloride is essential for its proper handling, storage, and application in chemical synthesis.
Physical Properties
The compound exhibits the following physical characteristics :
| Property | Value |
|---|---|
| Physical State | Low melting point solid or liquid at room temperature |
| Appearance | Colorless transparent liquid |
| Boiling Point | 289°C at 760 mmHg |
| Alternative Boiling Point | 97-98°C at 3.5 Torr |
| Melting Point | 44-48°C |
| Density | 1.686 g/cm³ |
| Flash Point | 129°C |
| LogP | 3.62650 |
Chemical Properties
5-Chloro-2,4-difluorobenzenesulfonyl chloride belongs to the class of benzenesulfonyl chlorides, which are characterized by high reactivity due to the sulfonyl chloride functional group . The compound contains multiple halogen substituents (chlorine and fluorine atoms) that influence its electronic properties and reactivity patterns.
The sulfonyl chloride group (SO₂Cl) is particularly reactive toward nucleophiles, making this compound valuable in various coupling reactions. The presence of fluorine atoms at the 2- and 4-positions and a chlorine atom at the 5-position of the benzene ring creates a specific electronic environment that affects the reactivity and selectivity in chemical transformations.
| Parameter | Classification |
|---|---|
| Hazard Codes | C (Corrosive) |
| GHS Classification | Skin corrosion/irritation (Category 1A, B, C) |
| UN Number | UN3261 |
| Hazard Class | 8; Corrosive |
| Packing Group | III |
| RIDADR | 3261 |
| HS Code | 2904990090 |
Applications and Uses
5-Chloro-2,4-difluorobenzenesulfonyl chloride finds applications in various fields, with particular significance in pharmaceutical synthesis and chemical research .
Pharmaceutical Applications
The compound serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is particularly useful in the preparation of sulfonamide-containing pharmaceuticals, which are important in various therapeutic areas .
Chemical Research and Organic Synthesis
In organic chemistry research, 5-chloro-2,4-difluorobenzenesulfonyl chloride is utilized for:
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Formation of sulfonamides through reaction with amines
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Preparation of sulfonate esters via reaction with alcohols
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Introduction of the benzenesulfonyl group into complex molecules
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Structure-activity relationship studies in medicinal chemistry
Specific Synthetic Applications
Research data indicates that 5-chloro-2,4-difluorobenzenesulfonyl chloride participates in reactions with various nucleophiles, particularly in the synthesis of thiazole derivatives . Experimental protocols demonstrate its utility in the preparation of compounds like tert-butyl ((5-chloro-2,4-difluorophenyl)sulfonyl)(thiazol-4-yl)carbamate, which indicates its role in the development of heterocyclic compounds of pharmaceutical interest .
Synthesis and Preparation Methods
Understanding the synthetic routes to 5-chloro-2,4-difluorobenzenesulfonyl chloride provides insights into its industrial production and potential modifications for specific applications.
Industrial Preparation
The synthesis of 5-chloro-2,4-difluorobenzenesulfonyl chloride typically involves the chlorosulfonation of appropriately substituted difluorobenzene derivatives . One of the precursors in its preparation is 1,5-dichloro-2,4-difluorobenzene .
Reaction Chemistry
The chemical reactivity of 5-chloro-2,4-difluorobenzenesulfonyl chloride is largely determined by its functional groups and substitution pattern on the aromatic ring.
General Reactivity Patterns
The sulfonyl chloride group is highly reactive toward nucleophiles, particularly amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively. The halogen substituents on the aromatic ring can also participate in various transformations, including metal-catalyzed coupling reactions.
Related Compounds and Comparative Analysis
Examining structurally related compounds provides valuable context for understanding the properties and applications of 5-chloro-2,4-difluorobenzenesulfonyl chloride.
Structurally Related Compounds
Several isomers and related halogenated benzenesulfonyl chlorides share structural similarities :
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 2-Chloro-4,5-difluorobenzenesulfonyl chloride | 67475-58-5 | Chlorine at position 2 instead of position 5 |
| 4-Chloro-3,5-difluorobenzenesulfonyl chloride | 1706435-19-9 | Chlorine at position 4, fluorine atoms at positions 3 and 5 |
| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 207974-14-9 | Bromine instead of chlorine at position 4 |
| 4-Chloro-2,6-difluorobenzenesulfonyl chloride | 1208077-94-4 | Chlorine at position 4, fluorine atoms at positions 2 and 6 |
These related compounds exhibit similar reactivity profiles but may display subtle differences in selectivity and reaction rates due to the different positions of the halogen substituents .
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